molecular formula C18H17NO3 B2570512 N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1202993-05-2

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2570512
CAS No.: 1202993-05-2
M. Wt: 295.338
InChI Key: DICXPYJGSWMRKE-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.3 . This acetamide derivative features a benzyl group attached to the amide nitrogen and a 3-oxo-2,3-dihydro-1H-inden-5-yloxy moiety, a structure that aligns with a class of N-benzyl-acetamides investigated for their potential as viral inhibitors . Research into structurally related compounds has identified N-benzyl-acetamide scaffolds as promising inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses like SARS-CoV-2 . Such inhibitors may function by disrupting the viral replication machinery, making them valuable tools for virology and antiviral drug discovery research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-9-7-14-6-8-15(10-16(14)17)22-12-18(21)19-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICXPYJGSWMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts acylation reaction, where an indene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxyacetylation: The resulting indene derivative is then subjected to an oxyacetylation reaction. This involves the reaction of the indene derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to form the oxyacetylated product.

    Benzylation: Finally, the oxyacetylated product is benzylated using benzyl chloride in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to certain receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared to structurally related acetamides and indenyl derivatives (Table 1):

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents/Modifications Key Properties/Applications References
N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide Benzyl, 3-oxo-inden-5-yl ether Potential CNS drug intermediate
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide Chloro, methyl on phenoxy ring Hydrogen-bonded crystal structures
N-(1-cyano-1-(trimethylsilyloxy)-inden-5-yl)acetamide Cyano, silyloxy at inden-1-position Synthetic intermediate for spiro derivatives
N-(1-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide Methoxy at inden-1-position Photocatalytic synthesis (40% yield)
N-ethyl-N-methyl-2-(3-oxo-inden-5-yl)acetamide Ethyl-methyl amide, 3-oxo-inden-5-yl Anti-Alzheimer intermediate (>99.9% ee)
N-benzyl-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzodioxole instead of indenyl ether IDO1 inhibition (84% yield)

Key Observations :

  • Electron-Withdrawing Groups : The 3-oxo group in the inden ring enhances electrophilicity, critical for interactions in enzymatic pathways (e.g., anti-Alzheimer activity) .
  • Hydrogen Bonding: Unlike N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, which forms N–H⋯O chains in crystals , the inden-5-yl ether in the target compound may alter packing efficiency and solubility.

Physicochemical Properties

  • Crystallography : The benzyl group may disrupt hydrogen-bonding networks observed in cyclohexyl or smaller aryl analogues (e.g., N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide forms N–H⋯O chains) .
  • Solubility : The 3-oxo-inden ether likely reduces lipophilicity compared to benzodioxole derivatives (e.g., compound 28 in ).

Biological Activity

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound notable for its unique indene moiety, which contributes to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both a benzyl group and an oxyacetyl moiety attached to an indene derivative. The compound's molecular formula is C18H17NO3C_{18}H_{17}NO_3, and it has a molecular weight of approximately 297.33 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate significant anticancer properties. For instance, studies have shown that indene derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: A study investigating related indene compounds reported IC50 values indicating effective inhibition of cell proliferation in HT29 (colon cancer) and DU145 (prostate cancer) cell lines using the MTT assay. The results suggested that these compounds could serve as scaffolds for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of N-benzyl derivatives have been well documented. Compounds featuring similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
N-benzyl derivative A0.0195E. coli
N-benzyl derivative B0.0048Bacillus mycoides
N-benzyl derivative C0.039C. albicans

The above table summarizes minimum inhibitory concentrations (MICs) for various related compounds, indicating their effectiveness against specific pathogens .

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory properties, particularly against enzymes involved in cancer progression or microbial resistance mechanisms. The presence of functional groups such as the oxyacetyl moiety enhances its potential to interact with active sites on target enzymes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest: Preventing cancer cells from dividing.
  • Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.

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